

Commercial Availability and Technical Guide for Benzoylhypaconine Standard

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Compound of Interest

Compound Name: *Benzoylhypaconine*

Cat. No.: *B8069442*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the **Benzoylhypaconine** standard (CAS No. 63238-66-4). It is designed to assist researchers, scientists, and drug development professionals in sourcing this compound for laboratory use. This document also includes key physicochemical data, detailed experimental protocols for its use in relevant in-vitro assays, and visualizations of pertinent signaling pathways and experimental workflows.

Commercial Availability

Benzoylhypaconine, a diterpenoid alkaloid, is available as a reference standard from several specialized chemical suppliers. The purity of the commercially available standard is consistently high, typically $\geq 98\%$. Below is a summary of suppliers and their respective product offerings.

Supplier	Catalog Number	Purity	Available Quantities
BOC Sciences	---	>98%	Powder form, specific quantities upon request.
Cayman Chemical	---	≥98%	Solid form, specific quantities upon request.
CymitQuimica	54-BUP10547	≥98%	5mg, 10mg, 25mg, 50mg
MedKoo Biosciences	464797	>98%	5mg, 10mg
MedChemExpress	---	---	10 mM * 1 mL in DMSO

Physicochemical Properties

Benzoylhypaconine is a monoester diterpene alkaloid. Its key physicochemical properties are summarized in the table below. This information is critical for its proper handling, storage, and use in experimental settings.

Property	Value
CAS Number	63238-66-4
Molecular Formula	C ₃₁ H ₄₃ NO ₉
Molecular Weight	573.7 g/mol
Appearance	Solid, Powder
Solubility	Soluble in DMSO, DMF, and Ethanol
Storage Conditions	-20°C

Experimental Protocols

Benzoylhypaconine has been identified as having anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) activity.^[1] Diterpenoid alkaloids, as a class, have also been shown to modulate voltage-gated sodium channels and the NF-κB signaling pathway.^{[2][3]} The following are detailed protocols for in-vitro assays relevant to the study of **Benzoylhypaconine**.

In-Vitro COX-2 Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available COX-2 inhibitor screening kits and is suitable for determining the IC₅₀ value of **Benzoylhypaconine**.

Materials:

- **Benzoylhypaconine** standard
- Human recombinant COX-2 enzyme
- COX Assay Buffer
- COX Probe (e.g., a fluorometric probe that reacts with the intermediate product of the COX reaction)
- COX Cofactor
- Arachidonic Acid (substrate)
- 96-well white opaque microplate
- Fluorescence plate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Benzoylhypaconine** in DMSO.
 - Perform serial dilutions of the **Benzoylhypaconine** stock solution in COX Assay Buffer to achieve a range of desired concentrations.

- Reconstitute and dilute the COX-2 enzyme, COX Probe, and COX Cofactor according to the supplier's instructions. Keep the enzyme on ice.
- Prepare the Arachidonic Acid substrate solution.
- Assay Protocol:
 - To the wells of the 96-well plate, add the COX Assay Buffer.
 - Add the diluted **Benzoylhypaconine** solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor).
 - Add the COX Cofactor and COX Probe to all wells.
 - Initiate the reaction by adding the diluted COX-2 enzyme to all wells except the blank.
 - Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
 - Start the enzymatic reaction by adding the Arachidonic Acid solution to all wells.
- Measurement:
 - Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 37°C.
- Data Analysis:
 - Determine the rate of reaction from the linear phase of the kinetic read.
 - Calculate the percentage of inhibition for each concentration of **Benzoylhypaconine** compared to the vehicle control.
 - Plot the percent inhibition against the logarithm of the **Benzoylhypaconine** concentration to determine the IC₅₀ value.

Voltage-Gated Sodium Channel Modulation Assay (Whole-Cell Patch-Clamp)

This protocol provides a general framework for assessing the modulatory effects of **Benzoylhypaconine** on voltage-gated sodium channels (VGSCs) in a cellular context.

Materials:

- Cell line expressing the desired VGSC subtype (e.g., HEK293 cells)
- **Benzoylhypaconine** standard
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries for pipette fabrication
- Internal and external solutions for patch-clamping

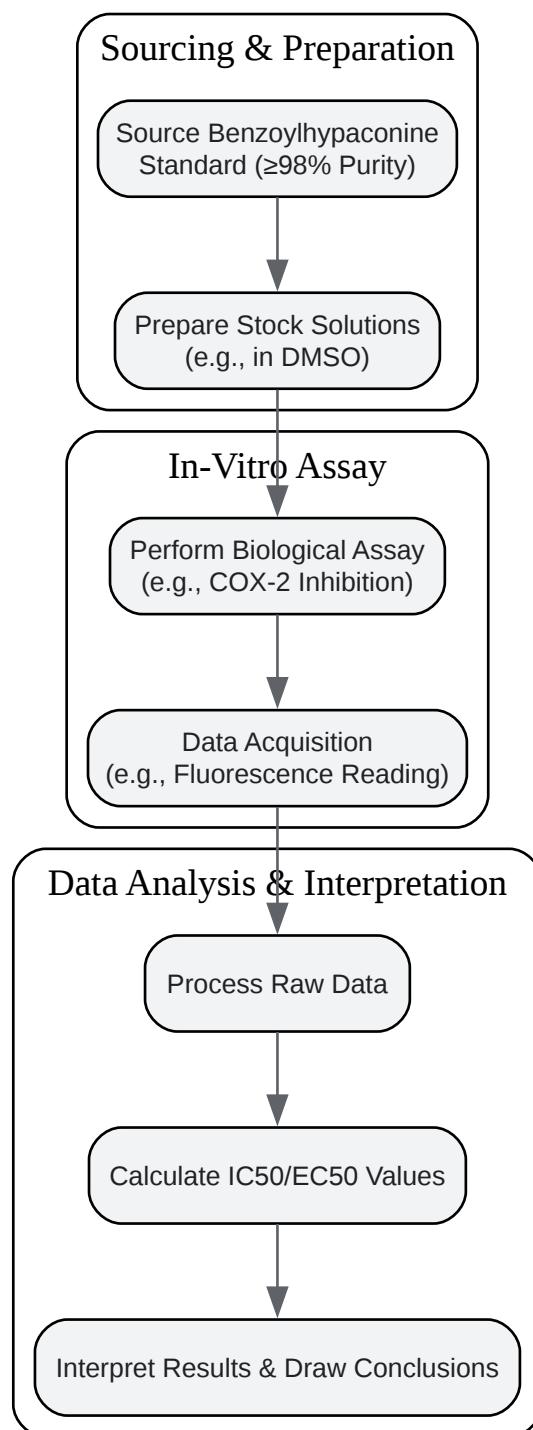
Procedure:

- Cell Preparation:
 - Culture the cells expressing the target VGSC to an appropriate confluency.
 - On the day of the experiment, prepare a single-cell suspension.
- Electrophysiology:
 - Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.
 - Fill the pipette with the internal solution and obtain a high-resistance seal (GΩ seal) on a single cell.
 - Establish the whole-cell configuration.
 - Record baseline sodium currents using a voltage-step protocol (e.g., stepping from a holding potential of -100 mV to various test potentials).
- Compound Application:
 - Prepare a stock solution of **Benzoylhypaconine** in an appropriate solvent.

- Dilute the stock solution in the external recording solution to the desired final concentrations.
- Perfuse the cell with the **Benzoylhypaconine**-containing external solution.
- Data Acquisition and Analysis:
 - Record sodium currents in the presence of different concentrations of **Benzoylhypaconine**.
 - Measure the peak current amplitude and other parameters (e.g., activation and inactivation kinetics).
 - Construct concentration-response curves to determine the IC₅₀ or EC₅₀ for the modulatory effect.

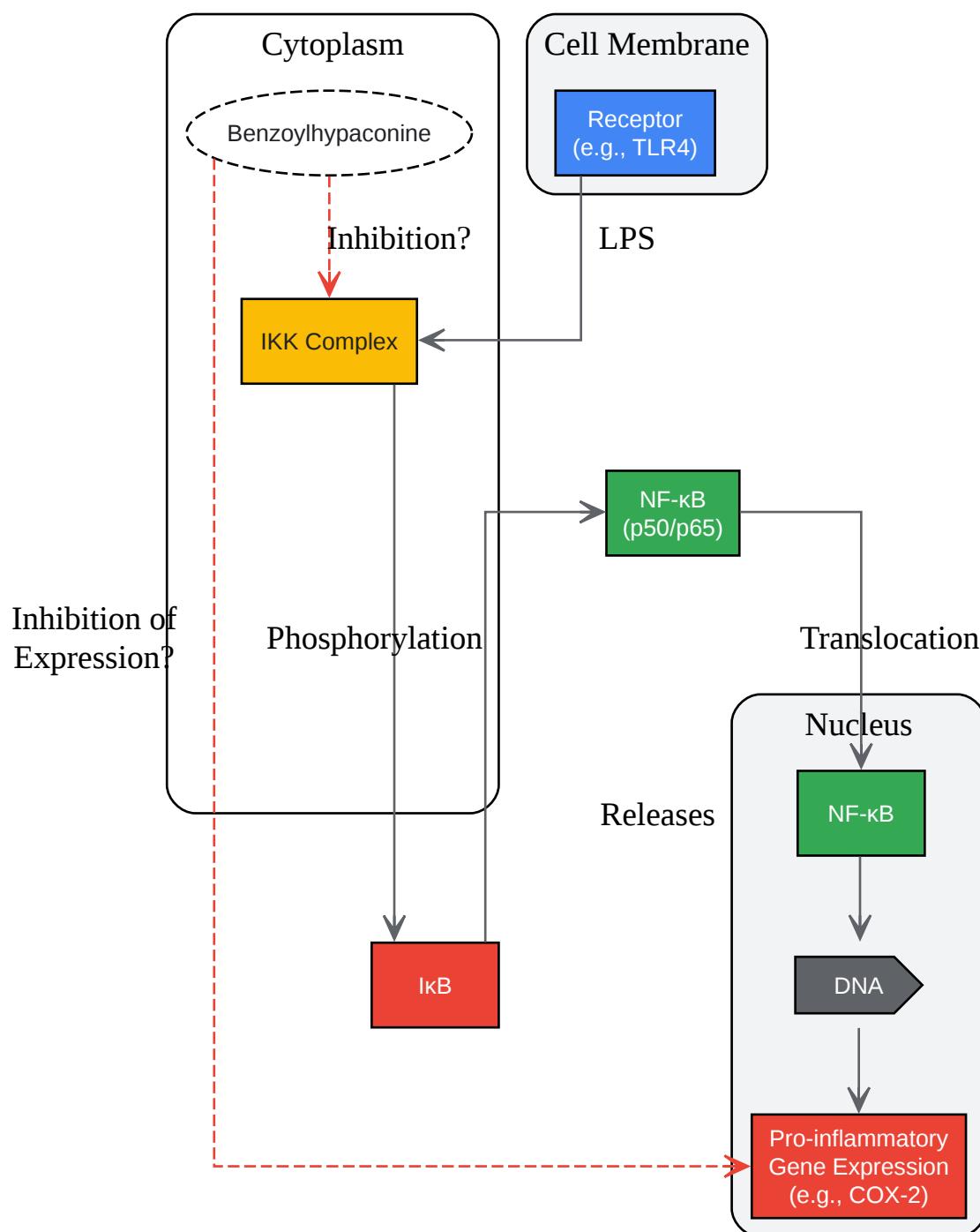
Visualizations

The following diagrams illustrate a potential signaling pathway affected by diterpenoid alkaloids and a typical experimental workflow for the analysis of a natural product standard.



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Experimental workflow for a natural product standard.



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Hypothesized NF-κB signaling pathway modulation.

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